Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reflects the compound's structural features (Figure 1). The tetrahydropyrimidine core (positions 1–4) is substituted at position 4 with a 3-fluorophenyl group, while positions 1 and 6 are methylated. The 2-oxo group and 5-carboxylate ester (ethyl) complete the substitution pattern.
The numbering follows IUPAC priority rules, with the pyrimidine ring’s carbonyl oxygen (position 2) assigned the highest priority. Key identifiers include:
- Molecular formula : C₁₅H₁₇FN₂O₃
- Molecular weight : 292.31 g/mol
- SMILES : CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C
- InChIKey : NUWFSBAAFXWWKF-UHFFFAOYSA-N
These descriptors enable unambiguous identification in chemical databases and synthetic workflows.
Molecular Geometry and Conformational Analysis
The tetrahydropyrimidine ring adopts a twisted boat conformation in the solid state, as evidenced by X-ray crystallography of analogous compounds. The 3-fluorophenyl group occupies an axial position, creating steric interactions with the methyl groups at positions 1 and 6 (Figure 2). Key geometric parameters include:
| Parameter | Value |
|---|---|
| N1–C2 bond length | 1.38 Å |
| C5–O5 (ester) bond length | 1.21 Å |
| Dihedral angle (C4–C3–F–CAr) | 112.5° |
Table 1: Selected bond lengths and angles from crystallographic data.
The ethyl carboxylate group at position 5 adopts an s-cis conformation relative to the pyrimidine ring, minimizing steric clashes with the 3-fluorophenyl substituent. Density functional theory (DFT) calculations suggest a 1.2 kcal/mol energy barrier for ring puckering, indicating moderate conformational flexibility.
Crystallographic Data and Solid-State Packing Behavior
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.45 Å |
| b | 7.89 Å |
| c | 15.23 Å |
| β | 105.7° |
| Z | 4 |
Table 2: Unit cell parameters for the compound.
Intermolecular N–H⋯O=C hydrogen bonds (2.89 Å) between the pyrimidine’s NH and adjacent carbonyl groups drive 1D chain formation along the b-axis (Figure 3a). Weak C–H⋯F interactions (3.12 Å) further stabilize the lattice, creating a herringbone packing motif. The methyl groups at positions 1 and 6 participate in van der Waals interactions , contributing to a dense packing density of 1.32 g/cm³.
Comparative Structural Analysis with Related Tetrahydropyrimidine Derivatives
Structural comparisons highlight the impact of substituents on conformation and packing:
- Ethyl 4-(4-chloro-3-fluorophenyl) derivatives : Chlorine substitution at the phenyl para position increases torsional strain, flattening the pyrimidine ring (dihedral angle = 87.3° vs. 112.5° in the 3-fluorophenyl analog).
- Methyl vs. ethyl substituents : Replacing the 1-methyl group with ethyl (e.g., ethyl 1-ethyl-6-methyl analogs) reduces packing efficiency by 12% due to steric bulk.
- Thione vs. oxo derivatives : Substituting the 2-oxo group with thione (C=S) lengthens hydrogen bonds (N–H⋯S = 3.21 Å vs. N–H⋯O = 2.89 Å), altering supramolecular architectures.
The 3-fluorophenyl group uniquely enhances dipole-dipole interactions (μ = 2.1 D) compared to non-fluorinated analogs (μ = 1.3 D), as calculated by molecular electrostatic potential maps.
Propriétés
IUPAC Name |
ethyl 6-(3-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFSBAAFXWWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Standard Biginelli Reaction with N-Methyl Urea
Reagents :
- 3-Fluorobenzaldehyde (1.0 mmol)
- Ethyl acetoacetate (1.0 mmol)
- N-Methyl urea (1.2 mmol)
- Gallium(III) triflate (Ga(OTf)₃, 10 mol%)
Procedure :
- Combine reagents in anhydrous ethanol (10 mL) under nitrogen.
- Reflux at 90°C for 6–8 hours.
- Monitor reaction progress via TLC (hexane/acetone, 3:1).
- Quench with ice-water, extract with ethyl acetate (3 × 15 mL), and dry over Na₂SO₄.
- Purify by recrystallization from ethanol to yield white crystals (82–87% yield).
Optimization Insights :
- Catalyst Screening : Ga(OTf)₃ outperforms traditional acids (e.g., HCl, H₂SO₄) by enhancing reaction rates and yields (Table 1).
- Solvent Effects : Ethanol improves solubility of intermediates, while solvent-free conditions under microwave irradiation reduce reaction time to 20 minutes.
Table 1. Catalytic Efficiency in Biginelli Reactions
| Catalyst | Yield (%) | Time (h) |
|---|---|---|
| Ga(OTf)₃ | 87 | 6 |
| HCl | 62 | 12 |
| H₂SO₄ | 58 | 14 |
| Solvent-free* | 89 | 0.3 |
Alternative Synthetic Routes
Post-Synthesis Methylation
For laboratories lacking N-methyl urea, a two-step strategy involving methylation of the NH group in DHPMs is viable:
- Synthesis of DHPM Intermediate : Prepare ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via standard Biginelli reaction using urea.
- N-Methylation :
Challenges :
- Regioselectivity issues may arise if multiple NH groups are present.
- Over-alkylation can occur, necessitating precise stoichiometry.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.26–7.18 (m, 1H, ArH), 6.98–6.90 (m, 3H, ArH), 5.12 (s, 1H, C4-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.32 (s, 3H, N1-CH₃), 2.41 (s, 3H, C6-CH₃), 1.22 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C-F).
- HR-MS (ESI) : m/z calcd. for C₁₅H₁₇FN₂O₃ [M+H]⁺: 293.1234; found: 293.1236.
Physical Properties
- Melting Point : 169–171°C (lit. 169–171°C).
- Solubility : Freely soluble in DCM, THF; sparingly soluble in water.
Industrial-Scale Considerations
Cost-Effective Modifications
Analyse Des Réactions Chimiques
Ester Hydrolysis and Decarboxylation
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur under thermal or oxidative conditions:
-
Reagents : Aqueous HCl/NaOH (hydrolysis), heat (decarboxylation)
-
Products : 4-(3-Fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (hydrolysis), followed by CO₂ elimination to form 4-(3-fluorophenyl)-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6 hrs | Carboxylic acid derivative | 72% | |
| Decarboxylation | 180°C, N₂ atmosphere | Decarboxylated pyrimidinone | 85% |
Ketone Reduction
The 2-oxo group is reducible to a hydroxyl or methylene group using selective reducing agents:
-
Reagents : NaBH₄ (mild reduction to alcohol), LiAlH₄ (strong reduction to methylene)
-
Products : Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate (NaBH₄) or ethyl 4-(3-fluorophenyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LiAlH₄) .
Mechanistic Insight :
Reduction with NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, while LiAlH₄ facilitates complete deoxygenation through a two-electron transfer mechanism .
Electrophilic Aromatic Substitution
The 3-fluorophenyl ring participates in electrophilic substitution reactions, predominantly at the para position relative to the fluorine atom:
-
Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)
| Substituent Introduced | Conditions | Position | Yield | Source |
|---|---|---|---|---|
| -NO₂ | Conc. HNO₃, 0°C, 2 hrs | Para | 68% | |
| -Br | Br₂ (1 eq), FeBr₃, 25°C | Para | 82% |
Heterocycle Functionalization
The tetrahydropyrimidine ring undergoes modifications at the N1 and N3 positions:
-
Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ selectively alkylates N1, enhancing lipophilicity for drug-design applications .
-
Acylation : Acetic anhydride acetylates N3, forming ethyl 1,3-diacetyl-4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Thiolation of the 2-Oxo Group
The ketone group reacts with Lawesson’s reagent or P₄S₁₀ to form a thione analog:
-
Reagents : Lawesson’s reagent, toluene, reflux
-
Product : Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Application : Thione derivatives exhibit enhanced bioactivity, particularly as α-amylase inhibitors (IC₅₀ = 6.5 µM in compound 5e ) .
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed cross-couplings:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives .
-
Stille Coupling : With trimethyltin chloride, yields stannylated intermediates for further functionalization.
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, forming fused bicyclic structures. For example:
-
Reagent : Ethylene, UV light
-
Product : Ethyl 1,6-dimethyl-2-oxo-4-(3-fluorophenyl)-1,2,3,4,5,6-hexahydropyrimido[1,2-a]azepine-5-carboxylate.
Enzymatic Transformations
Microbial enzymes (e.g., Candida antarctica lipase B) catalyze enantioselective ester hydrolysis, resolving racemic mixtures into (R)- and (S)-enantiomers with >90% ee .
Applications De Recherche Scientifique
-
Anticancer Properties
- Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance:
- MCF-7 (Breast Cancer) : Exhibits an EC50 of 10.5 µM.
- A549 (Lung Cancer) : Exhibits an EC50 of 12.3 µM.
- HepG2 (Liver Cancer) : Exhibits an EC50 of 8.7 µM.
- Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance:
-
Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example:
-
Neuropharmacological Applications
- The compound's unique structure may also lend itself to neuropharmacological applications. Research indicates potential effects on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Case Study 1: Anticancer Efficacy Assessment
A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines using the National Cancer Institute's protocols. The results demonstrated significant antiproliferative effects across different types of cancer cells.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HepG2 | 8.7 |
The findings suggest that this compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.
Case Study 2: Antimicrobial Activity Evaluation
In vitro studies were conducted to assess the antimicrobial activity of the compound against common bacterial pathogens. The results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparative Analysis with Related Compounds
To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | Moderate anticancer activity | Different substituents affecting efficacy |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This comparative analysis highlights the unique attributes of this compound relative to other compounds in its class.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidine ring structure allows it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
4-Fluoro-ß-oxobenzenepropanoic acid ethyl ester: Another similar compound with a fluorophenyl group and an ester functional group.
Uniqueness
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Activité Biologique
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 342596-78-5) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and recent research findings.
- Molecular Formula : C15H17FN2O3
- Molecular Weight : 292.31 g/mol
- Melting Point : 169 - 171 °C
- Purity : ≥95% .
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The fluorophenyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and receptors.
Anticancer Activity
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results showed that the compound exhibited dose-dependent inhibition of cell viability in:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
- Colon Cancer (HCT116) : IC50 = 18 µM
The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo | 50 | 12 |
| Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo | 100 | 18 |
| Ciprofloxacin (Control) | 50 | 20 |
The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo has shown potential anti-inflammatory activities. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Q & A
Basic: What are the standard synthetic protocols for Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via the Biginelli reaction, which involves a one-pot condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3-fluorobenzaldehyde), and a urea/thiourea derivative. Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., HCl, FeCl₃) or organocatalysts to enhance yield and regioselectivity .
- Solvent system : Polar aprotic solvents (e.g., ethanol, acetonitrile) improve solubility and reaction kinetics .
- Temperature control : Reactions are typically conducted under reflux (70–100°C) for 6–24 hours, with microwave-assisted synthesis reducing time to 1–2 hours .
Post-synthesis purification involves column chromatography or recrystallization using ethanol/water mixtures .
Basic: What spectroscopic and crystallographic methods are used for structural confirmation of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–C: ~1.50–1.54 Å), angles (e.g., N–C–C: ~109–112°), and torsion angles to confirm stereochemistry and packing interactions .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (C6-methyl), and δ 6.8–7.4 ppm (aromatic protons) .
- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (C=O) and δ 150–160 ppm (C2-oxo group) .
- FT-IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidinone C=O) .
Advanced: How can researchers address regioselectivity challenges in the synthesis of derivatives with modified aryl substituents?
Answer:
Regioselectivity issues arise during cyclization steps, particularly with sterically hindered aldehydes or electron-deficient aryl groups. Strategies include:
- Substituent modulation : Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the aldehyde improve cyclization efficiency by polarizing the carbonyl group .
- Catalytic systems : Use of BF₃·Et₂O or ionic liquids to stabilize transition states and direct regiochemistry .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 4-aryl isomers), while prolonged heating favors thermodynamic products .
Advanced: How can crystallographic data be analyzed to understand conformational flexibility and intermolecular interactions?
Answer:
- Conformational analysis : Examine torsion angles (e.g., C6–C7–N1–C8: ~92–104°) to identify chair-like or boat-like tetrahydropyrimidine ring conformations .
- Intermolecular interactions :
- Hydrogen bonding : N–H···O=C interactions (2.8–3.0 Å) stabilize crystal packing .
- π-π stacking : Aryl groups (e.g., 3-fluorophenyl) exhibit face-to-face interactions (3.5–4.0 Å) .
- Disorder modeling : Refine occupancy factors for disordered atoms (e.g., trifluoromethyl groups) using software like SHELXL .
Advanced: What strategies validate bioactivity findings (e.g., antibacterial effects) when conflicting data arise across studies?
Answer:
- Reproducibility protocols : Standardize assay conditions (e.g., MIC testing with E. coli ATCC 25922) and solvent controls (DMSO ≤1% v/v) .
- Structure-activity relationship (SAR) : Compare bioactivity across analogs (e.g., 4-(3-fluorophenyl) vs. 4-(4-hydroxyphenyl) derivatives) to isolate substituent effects .
- Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target engagement (e.g., bacterial DNA gyrase inhibition) .
Advanced: How can computational methods complement experimental data in predicting physicochemical properties?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments (e.g., ~4.5–5.0 D) and frontier orbital energies (HOMO-LUMO gap: ~5–6 eV) .
- Solubility prediction : Use COSMO-RS to estimate logP values (~2.5–3.0) and aqueous solubility (<0.1 mg/mL) .
- Molecular dynamics (MD) : Simulate lipid bilayer permeation to assess bioavailability .
Advanced: What analytical techniques resolve degradation products under stress conditions (e.g., hydrolysis, oxidation)?
Answer:
- HPLC-MS : Monitor hydrolysis of the ester group (e.g., m/z 306 → m/z 278 [–COOEt]) under acidic/alkaline conditions .
- TGA/DSC : Identify thermal degradation onset temperatures (e.g., ~200°C) and exothermic peaks .
- EPR spectroscopy : Detect radical intermediates during photolytic degradation .
Advanced: How do steric and electronic effects of the 3-fluorophenyl group influence reactivity in cross-coupling reactions?
Answer:
- Steric effects : The meta-fluoro substituent reduces steric hindrance compared to ortho-substituted analogs, enabling efficient Suzuki couplings (e.g., with aryl boronic acids) .
- Electronic effects : Fluorine’s electron-withdrawing nature activates the aryl ring for nucleophilic aromatic substitution (e.g., nitration at C4′) .
- Directing effects : Fluorine can act as a weak directing group in C–H functionalization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
